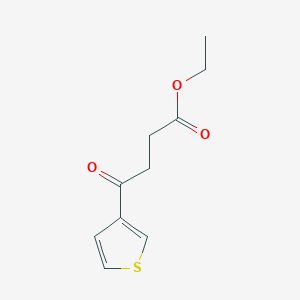

Ethyl 4-oxo-4-(3-thienyl)butyrate

Description

BenchChem offers high-quality Ethyl 4-oxo-4-(3-thienyl)butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-(3-thienyl)butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-4-thiophen-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOHAAXPWQOPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641866 | |

| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473693-79-7 | |

| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 4-oxo-4-(3-thienyl)butyrate

Introduction

Ethyl 4-oxo-4-(3-thienyl)butyrate is a keto-ester of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique structure, incorporating a flexible butyrate chain, an ester functional group, and a thienyl moiety, presents a rich landscape for spectroscopic analysis. This technical guide provides an in-depth exploration of the spectroscopic signature of Ethyl 4-oxo-4-(3-thienyl)butyrate, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. Understanding the nuances of its ¹H NMR, ¹³C NMR, IR, and Mass spectra is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

This guide is structured to provide not just the raw data, but also the underlying principles and rationale behind the spectral interpretations. By understanding the "why" behind the data, researchers can more confidently apply these techniques to their own synthesized or acquired samples of this important chemical intermediate.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. Ethyl 4-oxo-4-(3-thienyl)butyrate possesses several key features that will give rise to characteristic signals in different spectroscopic experiments.

Figure 1: Molecular structure of Ethyl 4-oxo-4-(3-thienyl)butyrate with proton labeling.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. For Ethyl 4-oxo-4-(3-thienyl)butyrate, the ¹H NMR spectrum will provide distinct signals for each of the non-equivalent protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-oxo-4-(3-thienyl)butyrate in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion and simplify interpretation.[1]

-

Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Spectral Data

The following table outlines the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in Ethyl 4-oxo-4-(3-thienyl)butyrate. These are predicted values based on the analysis of similar structures and established principles of NMR spectroscopy.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a (CH₃) | ~1.25 | triplet | ~7.1 | 3H |

| b (OCH₂) | ~4.15 | quartet | ~7.1 | 2H |

| c (CH₂) | ~2.80 | triplet | ~6.5 | 2H |

| d (CH₂) | ~3.20 | triplet | ~6.5 | 2H |

| e, f, g (Thienyl) | ~7.30 - 8.20 | multiplets | - | 3H |

Interpretation and Rationale

-

Ethyl Group (a, b): The ethyl ester will present as a classic triplet-quartet pattern. The upfield triplet (a) is due to the methyl protons being split by the adjacent methylene protons. The downfield quartet (b) arises from the methylene protons being split by the three methyl protons. The downfield shift of the quartet is due to the deshielding effect of the adjacent oxygen atom.

-

Butyrate Chain (c, d): The two methylene groups of the butyrate chain will appear as triplets, assuming first-order coupling. The methylene group adjacent to the ester carbonyl (c) will be slightly more upfield than the methylene group adjacent to the ketone carbonyl (d), which experiences a stronger deshielding effect.

-

Thienyl Ring (e, f, g): The three protons on the 3-substituted thiophene ring will appear in the aromatic region of the spectrum. Their exact chemical shifts and multiplicities will depend on the coupling between them, which can be complex. Typically, they will appear as a set of multiplets.

Figure 2: Predicted ¹H NMR correlation diagram for Ethyl 4-oxo-4-(3-thienyl)butyrate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

-

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

Expected ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃ | ~14 |

| OCH₂ | ~61 |

| CH₂ (next to ester) | ~28 |

| CH₂ (next to ketone) | ~34 |

| C (Thienyl) | ~125 - 145 |

| C=O (ester) | ~173 |

| C=O (ketone) | ~195 |

Interpretation and Rationale

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The ketone carbonyl is typically more downfield than the ester carbonyl.

-

Thienyl Carbons: The carbons of the thiophene ring will appear in the aromatic region.

-

Aliphatic Carbons: The sp³ hybridized carbons of the ethyl and butyrate chains will be found in the upfield region of the spectrum. The carbon attached to the oxygen (OCH₂) will be the most downfield of this group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[3]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| C-H (sp³) | 2850-3000 | Medium-Strong |

| C=O (ester) | ~1735 | Strong |

| C=O (ketone) | ~1680 | Strong |

| C-O (ester) | 1000-1300 | Strong |

| C=C (thienyl) | ~1600 | Medium |

Interpretation and Rationale

The most prominent features in the IR spectrum of Ethyl 4-oxo-4-(3-thienyl)butyrate will be the two strong carbonyl stretching vibrations. The ester carbonyl will appear at a higher frequency than the ketone carbonyl. The presence of both of these bands is a strong indicator of the compound's structure. The C-H stretching of the aliphatic chains and the characteristic absorptions of the thiophene ring provide further confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Acquisition

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectral Data

-

Molecular Ion (M⁺): The molecular weight of Ethyl 4-oxo-4-(3-thienyl)butyrate (C₁₀H₁₂O₃S) is 212.27 g/mol .[4] Therefore, a prominent peak at m/z = 212 should be observed, corresponding to the molecular ion.

-

Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) from the ester, or cleavage at the alpha position to the carbonyl groups. The thienyl group would also give rise to characteristic fragments.

Figure 3: Predicted major fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 4-oxo-4-(3-thienyl)butyrate, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The expected spectral data and interpretations provided in this guide serve as a valuable resource for researchers working with this compound. By correlating the data from these orthogonal techniques, scientists can have a high degree of confidence in the identity and quality of their material, which is a critical prerequisite for its successful application in drug discovery and development.

References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. PubChem. Retrieved from [Link]

-

mzCloud. (2016). Ethyl 4,4,4-trifluoro-3-oxo-2-(1-fur-2-yl-1-thioureidomethyl)butyrate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]

- Saeed, S., Bhatti, M. H., Tahir, M. K., & Jones, P. G. (2008). Ethyl 4-(3-butyrylthioureido)benzoate.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]

- Juan, C. Y., Hsieh, M. J., Lin, C. L., Chuang, Y. C., Hsieh, C. W., & Chen, W. L. (2020). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Molecules, 25(18), 4199.

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl butyrate. Retrieved from [Link]

- Laza, J., Giner, S., & Cetó, X. (2021). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 13(9), 1646–1656.

-

National Center for Biotechnology Information. (n.d.). Ethyl butyrate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. PubChem. Retrieved from [Link]

- Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 235-244.

Sources

IR and mass spectrometry analysis of "Ethyl 4-oxo-4-(3-thienyl)butyrate"

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Ethyl 4-oxo-4-(3-thienyl)butyrate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 4-oxo-4-(3-thienyl)butyrate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere data presentation to offer an in-depth exploration of the structural elucidation of this molecule using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will dissect the causality behind experimental choices, interpret the resulting spectra with field-proven insights, and present self-validating protocols. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply these techniques for the unambiguous structural confirmation and quality control of complex organic molecules.

Introduction to Ethyl 4-oxo-4-(3-thienyl)butyrate

Chemical Structure and Properties

Ethyl 4-oxo-4-(3-thienyl)butyrate is a bifunctional molecule featuring a ketone, an ester, and a thiophene ring. This unique combination of functional groups dictates its chemical reactivity and its spectral characteristics. The thiophene moiety, in particular, is a well-known pharmacophore, making this compound and its analogues valuable intermediates in drug discovery.[1][2]

Table 1: Physicochemical Properties of Ethyl 4-oxo-4-(3-thienyl)butyrate

| Property | Value | Source(s) |

| Chemical Name | Ethyl 4-oxo-4-(3-thienyl)butyrate | [3] |

| Molecular Formula | C₁₀H₁₂O₃S | [3][4] |

| Molecular Weight | 212.26 g/mol | [3][4] |

| CAS Number | 473693-79-7 | [3] |

| Structure |  | (Structure drawn for clarity) |

Significance in Medicinal Chemistry and Drug Development

Thiophene derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[5] Compounds like Ethyl 4-oxo-4-(3-thienyl)butyrate serve as critical building blocks for more complex pharmaceutical agents.[1] The butyrate chain can also be significant, as butyrate-releasing drugs have been investigated for their ability to modulate inflammatory and antiviral responses.[6] Therefore, the precise and accurate characterization of these intermediates is a non-negotiable step in the drug development pipeline, ensuring the identity, purity, and stability of the final active pharmaceutical ingredient (API).

Infrared (IR) Spectroscopy Analysis

Theoretical Principles: Probing Molecular Vibrations

Infrared (IR) spectroscopy is an indispensable technique for functional group identification. The underlying principle is that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. By analyzing the absorption spectrum, we can identify the functional groups present. For a molecule like Ethyl 4-oxo-4-(3-thienyl)butyrate, IR spectroscopy is particularly powerful because it allows for the distinct identification of its two different carbonyl groups (ketone and ester) and the characteristic vibrations of the thienyl ring.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The choice of Attenuated Total Reflectance (ATR) sampling is deliberate; it requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra, making it a trustworthy and efficient method for routine analysis.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small drop of the neat liquid Ethyl 4-oxo-4-(3-thienyl)butyrate directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting spectrum of absorbance vs. wavenumber (cm⁻¹) is then analyzed. No further processing is typically needed.

Visualization: IR Analysis Workflow

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of Ethyl 4-oxo-4-(3-thienyl)butyrate is rich with information. The most diagnostic regions are the C=O stretching region (1800-1650 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where the unique vibrations of the thienyl ring and C-O bonds appear.

Table 2: Predicted IR Absorption Bands for Ethyl 4-oxo-4-(3-thienyl)butyrate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Rationale & Authoritative Grounding |

| ~3105 | Thienyl C-H | Aromatic C-H Stretch | Weak to Medium | Heteroaromatic C-H stretches typically appear above 3000 cm⁻¹.[8][9] |

| 2980-2850 | Ethyl & Butyrate CH₂, CH₃ | Aliphatic C-H Stretch | Medium | Standard range for sp³ C-H stretching vibrations. |

| ~1735 | Ester C=O | Carbonyl Stretch | Strong, Sharp | Saturated esters typically absorb in the 1750-1735 cm⁻¹ range.[7][10] |

| ~1675 | Ketone C=O | Carbonyl Stretch | Strong, Sharp | Conjugation of the ketone with the electron-rich thienyl ring lowers the frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[11] |

| ~1530, ~1460 | Thienyl Ring | C=C Ring Stretch | Medium | Characteristic stretching vibrations for the thiophene ring skeleton.[9] |

| 1250-1150 | Ester C-O | Asymmetric C-O-C Stretch | Strong | Esters show a strong, characteristic C-O stretch.[7] |

| 830-710 | Thienyl C-H | C-H Out-of-Plane Bend | Medium to Strong | The substitution pattern on the ring influences the exact position of these informative bending vibrations.[5] |

The key diagnostic feature is the presence of two distinct, strong carbonyl peaks. The higher frequency peak (~1735 cm⁻¹) is assigned to the ester, while the lower frequency peak (~1675 cm⁻¹) is assigned to the ketone. This frequency shift is a direct result of electronic effects: the lone pairs on the ester oxygen increase the energy of its C=O stretch, while conjugation with the aromatic thienyl ring decreases the energy of the ketone's C=O stretch.

Mass Spectrometry (MS) Analysis

Theoretical Principles: Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, we often employ "hard" ionization techniques like Electron Impact (EI), which imparts significant energy into the molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint, allowing us to piece together the original structure. The fragmentation of thiophene derivatives is known to be influenced by the nature and position of its substituents.[12][13]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the chosen method as it provides separation of the analyte from any potential impurities prior to mass analysis, ensuring the resulting spectrum is of the pure compound.

-

Sample Preparation: Prepare a dilute solution of Ethyl 4-oxo-4-(3-thienyl)butyrate (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC system. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure proper elution.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.

Spectral Interpretation: Assembling the Molecular Puzzle

The mass spectrum provides the molecular weight and a roadmap of the molecule's weakest bonds.

-

Molecular Ion (M⁺•): The first crucial piece of evidence is the molecular ion peak. For C₁₀H₁₂O₃S, this will appear at m/z 212 . Its presence confirms the molecular weight of the compound. Substituted thiophenes generally exhibit a prominent molecular ion peak.[13]

-

Key Fragmentation Pathways: The fragmentation will be dictated by the functional groups, primarily involving cleavage adjacent to the carbonyl groups (alpha-cleavage) and rearrangements.[14][15]

Table 3: Predicted Key Fragments in the EI Mass Spectrum of Ethyl 4-oxo-4-(3-thienyl)butyrate

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 212 | [C₁₀H₁₂O₃S]⁺• | Molecular Ion (M⁺•) |

| 183 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ester. |

| 167 | [M - OC₂H₅]⁺ | Alpha-cleavage at the ester carbonyl with loss of the ethoxy radical. A very common pathway for ethyl esters.[14] |

| 111 | [C₄H₃S-C≡O]⁺ | Thienoyl cation . Alpha-cleavage between the ketone carbonyl and the adjacent CH₂ group. This is a highly stable, resonance-delocalized acylium ion and is expected to be a major peak. |

| 83 | [C₄H₃S]⁺ | Thienyl cation . Subsequent loss of CO (m/z 28) from the thienoyl cation (m/z 111). |

Visualization: Proposed EI-MS Fragmentation Pathways

Caption: Major proposed fragmentation pathways for Ethyl 4-oxo-4-(3-thienyl)butyrate under Electron Impact (EI) ionization.

The most telling fragment is the intense peak expected at m/z 111 , corresponding to the 3-thienoyl cation. This fragment's high stability makes it a very likely and diagnostically significant peak, confirming the connectivity of the thienyl ring to the keto-group.

Integrated Spectroscopic Analysis

While powerful individually, the true strength of these techniques lies in their combined application.

-

IR confirms the "what": It verifies the presence of all the required functional groups—ketone, ester, thiophene ring, and aliphatic chain. The distinct carbonyl frequencies further differentiate the ketone and ester functionalities.

-

MS confirms the "how it's connected": It provides the definitive molecular weight (m/z 212) and the structural skeleton. The fragmentation pattern, particularly the generation of the m/z 111 thienoyl cation, validates the precise arrangement of these functional groups as predicted by the molecule's name and structure.

Together, the data from IR and MS provide a self-validating system that delivers an unambiguous confirmation of the chemical structure of Ethyl 4-oxo-4-(3-thienyl)butyrate.

Conclusion

The analytical characterization of Ethyl 4-oxo-4-(3-thienyl)butyrate serves as an excellent case study in the application of fundamental spectroscopic techniques to complex molecules relevant to the pharmaceutical industry. A methodical approach, grounded in the principles of molecular vibrations and fragmentation chemistry, allows for a complete structural assignment. The IR spectrum confirms the presence and electronic environment of the key functional groups, while the mass spectrum provides the molecular weight and crucial connectivity information through its fragmentation fingerprint. By integrating these techniques, researchers and drug development professionals can ensure the structural integrity of their compounds with the highest degree of confidence, a critical requirement for advancing new chemical entities through the development pipeline.

References

-

Saeed, S., et al. (2008). Ethyl 4-(3-butyrylthioureido)benzoate. ResearchGate.

-

ChemicalBook. Ethyl butyrate synthesis.

-

ChemicalBook. ETHYL 4-OXO-4-(3-THIENYL)BUTYRATE synthesis.

-

Chem-Impex. 4-Oxo-4-(2-thienyl)butyric acid.

-

Benchchem. A Comparative Guide to the Structural Validation of Synthesized 4-(3-Thienyl)butyric Acid.

-

Wikipedia. Ethyl butyrate.

-

PubChem, National Institutes of Health. Ethyl 4-oxo-4-phenylbutyrate.

-

The Good Scents Company. ethyl butyrate, 105-54-4.

-

PubChem, National Institutes of Health. Ethyl 4-oxo-4-(thiophen-2-yl)butanoate.

-

Sone, T., & Abe, Y. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section.

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

-

Potapov, V. A., et al. (2007). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

Al-Omair, M. A. (2017). A study on the vibrational spectra, and electronic properties for 2-carbaldehyde oxime-5-nitrothiophene molecule by using DFT calculations. International Journal of Pharmaceutical Sciences Review and Research.

-

Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society.

-

Bennur, S., et al. (1975). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.

-

Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene.

-

Gvozdikova, E., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health (NIH).

-

Mary, Y. S., & Kumar, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry.

-

University of Calgary. Carbonyl compounds - IR spectroscopy.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

-

Szafert, S., et al. (2026). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Sustainable Chemistry & Engineering.

-

University of Wisconsin-River Falls. CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rroij.com [rroij.com]

- 3. ETHYL 4-OXO-4-(3-THIENYL)BUTYRATE synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 4-oxo-4-(thiophen-2-yl)butanoate | C10H12O3S | CID 3863898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

Methodological & Application

Scale-Up Synthesis of Ethyl 4-oxo-4-(3-thienyl)butyrate: An Application Note and Protocol

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of Ethyl 4-oxo-4-(3-thienyl)butyrate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the process, from reaction mechanism to large-scale production considerations.

Introduction: The Significance of Ethyl 4-oxo-4-(3-thienyl)butyrate

Ethyl 4-oxo-4-(3-thienyl)butyrate is a versatile building block in medicinal chemistry. The thiophene moiety is a privileged scaffold in numerous biologically active molecules, prized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. The β-keto ester functionality within the target molecule provides a reactive handle for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). A robust and scalable synthesis is therefore of paramount importance for its practical application in drug discovery and development.

The Synthetic Strategy: A Crossed Claisen Condensation Approach

The most efficient and industrially viable route for the synthesis of Ethyl 4-oxo-4-(3-thienyl)butyrate is a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between a ketone and an ester in the presence of a strong base.[1] For this specific synthesis, 3-acetylthiophene serves as the ketone component, providing the thienyl and keto groups, while diethyl oxalate acts as the ester component, furnishing the ethyl ester and the adjacent carbonyl group.

A critical aspect of a successful crossed Claisen condensation is the prevention of unwanted side reactions, primarily the self-condensation of the enolizable carbonyl compound.[2] Diethyl oxalate is an ideal choice for the ester component as it lacks α-hydrogens and therefore cannot form an enolate, precluding self-condensation.[3][4] This ensures that it acts exclusively as the electrophilic acceptor for the enolate generated from 3-acetylthiophene.

The reaction is typically mediated by a strong, non-nucleophilic base. Sodium ethoxide is the base of choice for this transformation, as the ethoxide anion corresponds to the alkoxy group of the reacting ester (diethyl oxalate). This choice cleverly circumvents the possibility of transesterification, a common side reaction when the alkoxide base does not match the ester's alcohol component.[5]

Reaction Mechanism

The crossed Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: A strong base, sodium ethoxide, abstracts an acidic α-proton from 3-acetylthiophene to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group.

-

Deprotonation (Driving Force): The resulting β-keto ester has highly acidic protons located between the two carbonyl groups. The ethoxide base readily deprotonates this position, forming a highly stabilized enolate. This effectively irreversible acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium towards the product.[6]

-

Protonation: A final acidic workup is performed to neutralize the enolate and yield the desired Ethyl 4-oxo-4-(3-thienyl)butyrate.[7]

Caption: Mechanism of the Crossed Claisen Condensation.

Materials and Methods

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 3-Acetylthiophene | C₆H₆OS | 126.18 | 1468-83-3 | Harmful if swallowed or in contact with skin |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 | Harmful if swallowed, Causes severe skin burns and eye damage |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Flammable solid, Causes severe skin burns and eye damage |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Flammable liquid and vapor, Skin and eye irritant |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor |

| Brine (sat. NaCl) | NaCl | 58.44 | 7647-14-5 | Not hazardous |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Not hazardous |

Equipment

-

Three-necked round-bottom flask (appropriate for the intended scale)

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Addition funnel

-

Thermometer

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Protocol: A Step-by-Step Guide

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Troubleshooting & Optimization

Navigating the Complexities of 3-Bromothiophene Acylation: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the regioselective acylation of 3-bromothiophene. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of thiophene-based intermediates, which are critical building blocks in pharmaceuticals and advanced materials. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern regioselectivity in this important transformation.

The Challenge: Controlling Regioselectivity in the Acylation of 3-Bromothiophene

The Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings.[1] However, its application to 3-substituted thiophenes like 3-bromothiophene is often complicated by a lack of regioselectivity. The inherent electronic properties of the thiophene ring favor electrophilic attack at the α-positions (C2 and C5) due to the superior stabilization of the resulting carbocation intermediate through resonance.[2] The presence of a bromine atom at the 3-position further influences the electronic and steric environment, often leading to a mixture of 2-acyl and 5-acyl isomers, with the former frequently predominating.

This guide will equip you with the knowledge to navigate these challenges, offering both classical and modern approaches to achieve the desired regioselectivity in your acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Friedel-Crafts acylation of 3-bromothiophene?

The main challenge is controlling the position of acylation. The thiophene ring has two potentially reactive α-positions (C2 and C5). The bromine at the 3-position is a deactivating, ortho-, para-director. This leads to a competition between acylation at the C2 and C5 positions, often resulting in a mixture of isomers that can be difficult to separate.

Q2: Which isomer, 2-acyl or 5-acyl, is typically favored in the classical Friedel-Crafts acylation of 3-bromothiophene?

In many cases, the 2-acyl-3-bromothiophene is the major product. This is due to the ortho-directing effect of the bromine atom, which activates the adjacent C2 position towards electrophilic attack. However, the C5 position is also activated (para-directing effect), and the ratio of isomers can be highly dependent on the reaction conditions.

Q3: How can I distinguish between the 2-acyl-3-bromothiophene and 5-acyl-3-bromothiophene isomers?

The most reliable method for distinguishing between these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The coupling patterns of the thiophene protons are diagnostic.

-

For 2-acyl-3-bromothiophene , you would expect to see two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions.

-

For 5-acyl-3-bromothiophene , you would also observe two doublets for the C2 and C4 protons. The chemical shifts and coupling constants will be distinct for each isomer.

-

-

¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring will also differ significantly between the two isomers.

Q4: Are there alternatives to classical Friedel-Crafts acylation for achieving high regioselectivity?

Yes, modern synthetic methods offer excellent control over regioselectivity. One of the most powerful techniques is the use of palladium-catalyzed C-H activation.[3][4] By installing a directing group at a specific position on the thiophene ring, it is possible to selectively functionalize a targeted C-H bond. For achieving C5-acylation of a 3-substituted thiophene, one could first introduce a bromo-substituent at the C2 position to act as a blocking group, directing a subsequent palladium-catalyzed arylation to the C5 position.[3][4]

Troubleshooting Guide

This section addresses common problems encountered during the acylation of 3-bromothiophene and provides actionable solutions based on established chemical principles.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of acylated product | 1. Deactivation of the catalyst: The Lewis acid (e.g., AlCl₃) can be deactivated by moisture or by complexation with the carbonyl group of the product. 2. Instability of the thiophene ring: Harsh reaction conditions can lead to polymerization or decomposition of the starting material.[4] 3. Insufficiently reactive acylating agent. | 1. Ensure anhydrous conditions: Use freshly distilled solvents and dry glassware. Add the Lewis acid carefully to avoid clumping. 2. Optimize reaction temperature: Start with a low temperature (e.g., 0 °C) and slowly warm to room temperature.[1] Avoid excessive heating. 3. Use a more reactive acylating agent: Acyl chlorides are generally more reactive than anhydrides. |

| Formation of a mixture of 2-acyl and 5-acyl isomers | 1. Competing electronic effects: The bromine at C3 directs to both C2 (ortho) and C5 (para). 2. Steric hindrance: The size of the acylating agent and the Lewis acid-acylating agent complex can influence the site of attack. | 1. Vary the Lewis acid: Different Lewis acids can have different steric bulk and coordinating properties, which may favor one isomer over the other. Consider trying SnCl₄ or TiCl₄ in addition to AlCl₃. 2. Modify the acylating agent: Using a bulkier acylating agent may favor acylation at the less sterically hindered C5 position. 3. Adjust the reaction temperature: Lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product. |

| Reaction fails to proceed | 1. Poor quality of 3-bromothiophene: The starting material may contain impurities that inhibit the reaction. 2. Inactive catalyst: The Lewis acid may have degraded due to improper storage. | 1. Purify the starting material: Purify the 3-bromothiophene by distillation before use. 2. Use a fresh bottle of Lewis acid: Ensure the Lewis acid is a fine, free-flowing powder. |

| Formation of dark, tarry side products | 1. Polymerization of the thiophene ring: This is often caused by excessively high temperatures or a high concentration of the Lewis acid. | 1. Maintain a low reaction temperature. 2. Use the minimum effective amount of Lewis acid. 3. Add the 3-bromothiophene slowly to the mixture of the Lewis acid and acylating agent. |

Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation of 3-Bromothiophene

This protocol describes a general procedure for the acetylation of 3-bromothiophene, which is known to produce a mixture of isomers.[1]

Materials:

-

3-Bromothiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[1]

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.[1]

-

Carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[1]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: Regioselective C5-Arylation of 3-Substituted-2-bromothiophenes via Palladium-Catalyzed C-H Activation

This protocol demonstrates a modern approach to achieve C5-functionalization by using the C2-bromo substituent as a blocking group.[3][4] While this example shows an arylation, the resulting C5-arylthiophene can be a versatile intermediate for further transformations.

Materials:

-

2-Bromo-3-substituted thiophene (e.g., 2-bromo-3-methylthiophene)

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium acetate (KOAc)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

In a reaction vessel, combine the 2-bromo-3-substituted thiophene (1.0 equivalent), aryl bromide (1.2 equivalents), Pd(OAc)₂ (1 mol%), and KOAc (2.0 equivalents).

-

Add DMA as the solvent.

-

Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 150 °C) for the specified time.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism: Friedel-Crafts Acylation of 3-Bromothiophene

Caption: Mechanism of Friedel-Crafts acylation on 3-bromothiophene.

Troubleshooting Workflow for Poor Regioselectivity

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]

- 4. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Thienyl Butyrate Synthesis

Introduction: The Significance of Thienyl Butyrate and Its Catalytic Synthesis

Thienyl butyrate, specifically 2-thiophenethyl butyrate, is a specialty ester that garners interest in the pharmaceutical and flavor industries. Its synthesis, an esterification reaction between 2-thiopheneethanol and butyric acid, is a foundational process in organic chemistry. The efficiency, selectivity, and environmental impact of this synthesis are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of common catalytic systems, offering researchers and process chemists the data-driven insights needed to select the optimal catalyst for their specific application, whether for lab-scale research or industrial production.

Butyrate esters are known for their applications as food additives and in the fragrance industry.[1][2] The incorporation of the thiophene moiety, a key heterocycle in medicinal chemistry, suggests potential applications as a pharmaceutical intermediate.[3][4][5] Therefore, developing a robust and efficient synthetic route is of considerable importance.

This guide will compare three primary classes of catalysts: traditional homogeneous acid catalysts, modern heterogeneous solid acid catalysts, and highly selective biocatalysts. We will delve into the mechanistic underpinnings of each, present comparative performance data, and provide detailed experimental protocols to ensure the reproducibility and validation of our findings.

Catalytic Pathways: A Mechanistic Overview

The synthesis of thienyl butyrate via Fischer esterification is an equilibrium-limited reaction. The catalyst's role is to accelerate the attainment of this equilibrium by lowering the activation energy. The general mechanism involves the activation of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.

Caption: General mechanism for acid-catalyzed Fischer esterification.

While this general pathway holds true, the specific nature of the catalyst—whether it is dissolved in the reaction media (homogeneous), a solid surface (heterogeneous), or an enzyme's active site (biocatalytic)—profoundly influences the reaction kinetics, work-up procedure, and overall process efficiency.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a multi-faceted decision, balancing reaction efficiency with practical considerations like cost, safety, and environmental impact. We will now compare three leading catalyst types for thienyl butyrate synthesis.

Homogeneous Acid Catalysts (e.g., p-Toluenesulfonic Acid - PTSA)

Homogeneous catalysts, such as PTSA or sulfuric acid, are traditional choices for esterification.[6] They are highly effective due to the excellent accessibility of catalytic sites to the reactants in the liquid phase.

-

Mechanism & Rationale: Being fully solvated, the proton (H⁺) from the acid is readily available to protonate the carbonyl group of butyric acid, initiating the catalytic cycle efficiently. This leads to rapid reaction rates at moderate temperatures.

-

Performance: Homogeneous catalysts typically exhibit high initial activity.[6] However, the reaction is reversible, and the water produced can hydrolyze the ester, limiting the final conversion unless it is actively removed.

-

Advantages:

-

High catalytic activity and turnover frequency.[6]

-

Low cost and readily available.

-

-

Disadvantages:

-

Difficult Separation: The catalyst is dissolved in the reaction mixture, necessitating a challenging work-up involving neutralization, washing, and extraction steps. This generates significant aqueous waste.

-

Corrosion: Strong mineral acids are corrosive, requiring specialized reactors for large-scale production.

-

Low Selectivity: The harsh acidic conditions can lead to side reactions, such as dehydration of the alcohol or polymerization, especially at higher temperatures.

-

Heterogeneous Solid Acid Catalysts (e.g., Amberlyst-15)

Heterogeneous catalysts, particularly ion-exchange resins like Amberlyst-15, represent a significant process improvement over their homogeneous counterparts.[7][8] Amberlyst-15 is a macroreticular polystyrene resin functionalized with sulfonic acid groups, providing acidic sites on a solid support.[9]

-

Mechanism & Rationale: The reaction occurs on the surface and within the porous structure of the resin. Reactants diffuse into the resin, interact with the sulfonic acid sites, and the products diffuse back out. The solid nature of the catalyst simplifies separation immensely.

-

Performance: Amberlyst-15 has demonstrated high activity in the esterification of butyric acid with various alcohols.[10] Its performance is comparable to homogeneous catalysts in terms of final conversion, though it may require slightly higher temperatures or longer reaction times to overcome mass transfer limitations.[6]

-

Advantages:

-

Facile Separation: The catalyst is easily removed by simple filtration, eliminating the need for aqueous work-up.

-

Reusability: The resin can be washed, dried, and reused for multiple reaction cycles, significantly reducing catalyst cost and waste.[11]

-

Reduced Corrosion: The acidic sites are confined to the solid support, minimizing corrosion of the reactor vessel.

-

-

Disadvantages:

-

Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the active sites within the resin pores.

-

Lower Thermal Stability: Standard resins have a maximum operating temperature (typically ~120-140°C) beyond which the sulfonic acid groups can degrade.

-

Biocatalysts (e.g., Immobilized Lipase - Novozym® 435)

Enzymes offer an environmentally benign and highly selective alternative for ester synthesis. Novozym® 435, an immobilized lipase B from Candida antarctica (CALB), is one of the most robust and widely used commercial biocatalysts.[12][13]

-

Mechanism & Rationale: The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism within the enzyme's active site.[14][15] First, the butyric acid acylates a serine residue in the catalytic triad, releasing a water molecule. Then, the 2-thiopheneethanol binds and is acylated, forming the ester and regenerating the enzyme. This high degree of specificity minimizes side reactions.

-

Performance: Lipases operate under very mild conditions (typically 30-60°C), which is ideal for thermally sensitive substrates.[1] While reaction times can be longer than with traditional acid catalysts, conversions are often very high, especially when water is removed from the system.

-

Advantages:

-

Unmatched Selectivity: Enzymes are highly chemo-, regio-, and stereoselective, resulting in a very pure product with minimal byproducts.

-

Mild Reaction Conditions: Low temperatures reduce energy consumption and prevent thermal degradation of reactants and products.

-

Environmental Sustainability: Enzymes are biodegradable, and the process avoids harsh acids and solvents.

-

-

Disadvantages:

-

Higher Cost: The initial purchase price of the immobilized enzyme is higher than that of bulk chemical catalysts.

-

Inhibition: High concentrations of substrates (especially short-chain acids like butyric acid) or the alcohol can inhibit or deactivate the enzyme.[15][16]

-

Slower Reaction Rates: Enzymatic reactions can be slower than conventional chemical catalysis.

-

Performance Data Summary

The following table summarizes typical performance metrics for the synthesis of butyrate esters using analogous catalytic systems. These values provide a baseline for what can be expected for thienyl butyrate synthesis.

| Catalyst System | Catalyst Type | Typical Temp. (°C) | Molar Ratio (Alcohol:Acid) | Conversion (%) | Reaction Time (h) | Reusability |

| p-Toluenesulfonic acid (PTSA) | Homogeneous Acid | 80 - 110 | 1:1 to 3:1 | 85 - 95 | 2 - 6 | No |

| Amberlyst-15 | Heterogeneous Acid | 70 - 100 | 1:1 to 4:1 | 90 - 98 | 4 - 10 | High (5-10+ cycles) |

| Novozym® 435 | Biocatalyst | 40 - 60 | 1:1 to 1.5:1 | > 95 | 8 - 48 | High (10+ cycles) |

Experimental Protocols

To provide a practical framework, we present detailed, self-validating protocols for the synthesis of 2-thiophenethyl butyrate using Amberlyst-15 and Novozym® 435.

Workflow for Catalyst-Driven Ester Synthesis

Caption: General experimental workflow for thienyl butyrate synthesis.

Protocol 1: Amberlyst-15 Catalyzed Synthesis

-

Rationale: This protocol leverages the ease of separation and reusability of a solid acid catalyst, making it ideal for efficient, clean synthesis without complex aqueous work-up. The use of an excess of one reactant or removal of water can be employed to drive the equilibrium towards the product.[17]

-

Materials:

-

2-Thiopheneethanol (1.0 eq)

-

Butyric acid (1.2 eq)

-

Amberlyst-15 resin (10% w/w of total reactants)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus (optional, for water removal)

-

-

Procedure:

-

Catalyst Preparation: Wash Amberlyst-15 with methanol, then dry under vacuum at 60°C for 4 hours to remove moisture.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if used), add 2-thiopheneethanol, butyric acid, and toluene.

-

Initiation: Add the pre-dried Amberlyst-15 resin to the flask.

-

Reaction: Heat the mixture to reflux (approx. 110°C for toluene) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 5-8 hours).

-

Catalyst Recovery: Cool the reaction mixture to room temperature. Recover the Amberlyst-15 catalyst by simple filtration. Wash the recovered resin with toluene, then methanol, and dry for reuse.

-

Work-up: Combine the filtrate and washes. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-thiophenethyl butyrate.

-

Protocol 2: Novozym® 435 Catalyzed Synthesis

-

Rationale: This protocol is chosen for its high selectivity and mild conditions, which are perfect for producing a high-purity product suitable for flavor or pharmaceutical applications. The reaction is run in a solvent-free system or a non-polar organic solvent to favor the esterification equilibrium.[1][18]

-

Materials:

-

2-Thiopheneethanol (1.0 eq)

-

Butyric acid (1.05 eq)

-

Novozym® 435 (5-10% w/w of total reactants)

-

Molecular sieves (3Å or 4Å)

-

Heptane (optional, solvent)

-

-

Procedure:

-

Reaction Setup: To a screw-cap vial or flask, add 2-thiopheneethanol and butyric acid. If using a solvent, add heptane.

-

Water Removal: Add activated molecular sieves to adsorb the water produced during the reaction, which drives the equilibrium towards the product.

-

Initiation: Add Novozym® 435 to the mixture.

-

Reaction: Place the vessel in an orbital shaker incubator at 50°C and 200 rpm. Monitor the reaction by GC. The reaction typically reaches equilibrium within 24-48 hours.

-

Catalyst Recovery: After the reaction, recover the Novozym® 435 beads by filtration. Wash them with heptane and dry them under a gentle stream of nitrogen or in a desiccator for reuse.

-

Work-up: The filtrate contains the product, unreacted substrates, and solvent. The solvent can be removed by rotary evaporation.

-

Purification: Due to the high selectivity of the enzyme, the crude product is often of high purity. If necessary, residual acid can be removed by washing with a dilute sodium bicarbonate solution, followed by purification via vacuum distillation.

-

Catalyst Selection Guide: A Decision-Making Framework

Choosing the right catalyst requires aligning the project's priorities with the catalyst's characteristics. This flowchart provides a logical path for making an informed decision.

Caption: Decision flowchart for catalyst selection.

-

If Highest Purity is Paramount: For applications in pharmaceuticals or high-fidelity flavor profiling, where byproduct formation is unacceptable, Novozym® 435 is the unequivocal choice due to its superior selectivity and mild operating conditions.

-

If Process Efficiency and Reusability are Key: For scalable, environmentally conscious synthesis, Amberlyst-15 offers the best balance. It combines good reaction rates with the critical advantages of easy separation and catalyst recycling, aligning with the principles of green chemistry.[6][19]

-

If Initial Cost and Speed are the Only Concerns: For rapid, small-scale exploratory synthesis where downstream purification challenges are acceptable, a homogeneous catalyst like PTSA can provide the fastest results with the lowest initial chemical cost.

Conclusion

The synthesis of thienyl butyrate is achievable through multiple catalytic routes, each with a distinct profile of advantages and trade-offs. While traditional homogeneous catalysts offer speed, they are hampered by significant process limitations. The advent of robust heterogeneous catalysts like Amberlyst-15 has provided a scalable, cleaner alternative that is well-suited for industrial applications. For the production of high-value, high-purity esters, the unparalleled selectivity of biocatalysts such as Novozym® 435 sets the benchmark for quality and sustainability. By understanding the interplay between reaction mechanism, catalyst performance, and process requirements, researchers can confidently select the optimal catalyst to achieve their synthetic goals efficiently and responsibly.

References

- EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

-

Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc. [Link]

-

Butyrate synthesis in anaerobic bacteria. ResearchGate. [Link]

-

Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. PMC - NIH. [Link]

-

Engineering a pathway for butyrate synthesis. ResearchGate. [Link]

-

O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. ACS Publications. [Link]

-

Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. SpringerLink. [Link]

-

Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI. [Link]

-

Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies. ResearchGate. [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

-

Amberlyst-15 in organic synthesis. Arkivoc. [Link]

-

Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. SciSpace by Typeset. [Link]

-

Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. ResearchGate. [Link]

-

Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital CSIC. [Link]

-

The Importance of Butyric Acid and Its Derivatives. BioFuran Materials. [Link]

-

Synthesis of Methyl Butyrate Catalyzed by Lipase from Asper gillus fumigatus. OMICS International. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. PubMed. [Link]

-

4-(2-Thienyl)Butyric Acid | C8H10O2S | CID 78386. PubChem. [Link]

-

Four different pathways for butyrate synthesis and corresponding genes... ResearchGate. [Link]

-

Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil. SciSpace by Typeset. [Link]

-

Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. Journal of Microbiology and Biotechnology. [Link]

-

Amberlyst 15 ® - Reagent of the Month. Santiago Lab - SigutLabs. [Link]

-

Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). PubMed. [Link]

-

Study on the synthesis of amyl butyrate catalyzed by solid superacid. ResearchGate. [Link]

-

Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. [Link]

-

(PDF) Amberlyst-15 in Organic Synthesis. ResearchGate. [Link]

-

(PDF) Butyrate's (a short-chain fatty acid) microbial synthesis, absorption, and preventive roles against colorectal and lung cancer. ResearchGate. [Link]

-

Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. [Link]

-

(PDF) Lipase-catalyzed synthesis of isoamyl butyrate - A kinetic study. ResearchGate. [Link]

- EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.

-

The Kinetic Comparison Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15 and Indion-190 Resins. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Synthesis and Crystal Structures of the Derivatives of Butyrate and 1,3-Dioxane; Allyl 2-acetyl-3-(phenylamino)butanoate, 2,6-Dimethyl N-(4-methylphenyl). ResearchGate. [Link]

-

Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. NIH. [Link]

-

Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing). [Link]

-

Biosynthetic Pathway for Ethyl Butyrate Production in Saccharomyces cerevisiae. PubMed. [Link]

- CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.

-

Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal. [Link]

-

What Is Butyrate? Benefits and Side Effects. Cleveland Clinic Health Essentials. [Link]

-

Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews (RSC Publishing). [Link]

-

Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. PubMed. [Link]

Sources

- 1. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biofuranchem.com [biofuranchem.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. impactfactor.org [impactfactor.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]

- 10. scispace.com [scispace.com]

- 11. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]

- 12. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) [mdpi.com]

- 13. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. redalyc.org [redalyc.org]

- 17. researchgate.net [researchgate.net]

- 18. jmb.or.kr [jmb.or.kr]

- 19. scispace.com [scispace.com]

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 4-oxo-4-(3-thienyl)butyrate

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic methods for the structural validation of "Ethyl 4-oxo-4-(3-thienyl)butyrate," a compound of interest in medicinal chemistry. We will explore how a multi-technique spectroscopic approach not only confirms the target structure but also decisively distinguishes it from its plausible isomer, "Ethyl 4-oxo-4-(2-thienyl)butyrate." This distinction is critical, as even minor positional isomerism can lead to significant differences in biological activity and pharmacological profiles.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how their combined data provides a self-validating system for structural elucidation.

The Challenge: Distinguishing Positional Isomers

The primary challenge in the characterization of Ethyl 4-oxo-4-(3-thienyl)butyrate lies in confirming the substitution pattern on the thiophene ring. While both the 2-thienyl and 3-thienyl isomers share the same molecular formula (C₁₀H₁₂O₃S) and nominal mass, the connectivity of the butyrate chain to the heterocyclic ring profoundly influences the electronic environment of the molecule, leading to distinct and predictable differences in their spectroscopic signatures.

Figure 1: Target Compound and Its Key Isomer

-

Structure A: Ethyl 4-oxo-4-(3-thienyl)butyrate (Target)

-

Structure B: Ethyl 4-oxo-4-(2-thienyl)butyrate (Isomeric Alternative)

A Multi-Faceted Approach to Structural Validation

A robust structural validation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and irrefutable picture. Our workflow is designed to systematically acquire and interpret data from ¹H NMR, ¹³C NMR, IR, and MS.

Caption: A typical workflow for the structural validation of a synthesized organic compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring key signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (d1): A 1-2 second delay ensures proper relaxation of the protons between pulses.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Comparative Analysis: 3-thienyl vs. 2-thienyl Isomer

The key to distinguishing between the 3-thienyl and 2-thienyl isomers lies in the chemical shifts and coupling patterns of the thiophene ring protons.

| Assignment | Ethyl 4-oxo-4-(3-thienyl)butyrate (Expected) | Ethyl 4-oxo-4-(2-thienyl)butyrate (Reference Data) | Rationale for Differences |

| Thiophene Protons | δ ~8.1 ppm (s, H-2), ~7.5 ppm (d, H-5), ~7.3 ppm (dd, H-4) | δ ~7.7 ppm (dd, H-5), ~7.6 ppm (dd, H-3), ~7.1 ppm (dd, H-4) | The proximity of protons to the electron-withdrawing ketone and the sulfur heteroatom dictates their chemical shift and coupling constants. The 3-thienyl isomer will exhibit a distinct singlet for the H-2 proton. |

| Ethyl Ester -CH₂- | δ ~4.1 ppm (q, J ≈ 7.1 Hz) | δ ~4.1 ppm (q, J ≈ 7.1 Hz) | The environment of the ethyl ester group is largely unaffected by the thiophene substitution pattern. |

| Ethyl Ester -CH₃ | δ ~1.2 ppm (t, J ≈ 7.1 Hz) | δ ~1.2 ppm (t, J ≈ 7.1 Hz) | Similar to the ethyl ester methylene, this group is too distant to be significantly influenced by the ring isomerism. |

| Butyrate -CH₂- (α to C=O) | δ ~3.2 ppm (t, J ≈ 6.5 Hz) | δ ~3.2 ppm (t, J ≈ 6.5 Hz) | Minor shifts may be observed, but the primary differentiating features are on the thiophene ring. |

| Butyrate -CH₂- (β to C=O) | δ ~2.8 ppm (t, J ≈ 6.5 Hz) | δ ~2.8 ppm (t, J ≈ 6.5 Hz) | These protons are also relatively insensitive to the thiophene substitution pattern. |

Note: Expected chemical shifts are based on general principles and data from analogous compounds. Actual values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, offering a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The spectrum is acquired on the same spectrometer as the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): A 2-5 second delay is recommended.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Comparative Analysis: 3-thienyl vs. 2-thienyl Isomer

The ¹³C NMR spectra will show significant differences in the chemical shifts of the thiophene ring carbons and the ketone carbonyl carbon.

| Assignment | Ethyl 4-oxo-4-(3-thienyl)butyrate (Expected) | Ethyl 4-oxo-4-(2-thienyl)butyrate (Reference Data) | Rationale for Differences |

| Ketone C=O | δ ~196 ppm | δ ~192 ppm | The carbonyl carbon in the 2-thienyl isomer experiences greater conjugation with the ring, leading to a more shielded (upfield) signal. |

| Thiophene Carbons | C2, C4, C5 will have distinct shifts. | C3, C4, C5 will have distinct shifts. | The substitution pattern directly impacts the electronic distribution within the thiophene ring, resulting in different chemical shifts for the ring carbons. |

| Ester C=O | δ ~173 ppm | δ ~173 ppm | This carbon is too remote to be significantly affected by the ring isomerism. |

| Ethyl and Butyrate Carbons | Minimal differences expected. | Minimal differences expected. | The aliphatic chain carbons are generally not sensitive to the substitution pattern on the aromatic ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The analysis can be performed on a neat liquid sample (if applicable) or by preparing a thin film on a salt plate (e.g., NaCl). For solid samples, a KBr pellet or a Nujol mull can be used.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with specific functional groups.

Comparative Analysis: Key Vibrational Frequencies

Both isomers will exhibit characteristic absorptions for the ketone and ester carbonyl groups. However, the exact position of the ketone's C=O stretch can be a subtle indicator of the substitution pattern.

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| Ester C=O Stretch | ~1735 cm⁻¹ | A strong, sharp absorption characteristic of a saturated ester. This peak is expected to be nearly identical for both isomers. |

| Ketone C=O Stretch | ~1670-1685 cm⁻¹ | The conjugation of the ketone with the thiophene ring lowers the stretching frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[1][2][3] The 2-thienyl isomer may show a slightly lower frequency due to more effective conjugation. |

| C-H Stretch (sp²) | ~3100 cm⁻¹ | Aromatic C-H stretches from the thiophene ring. |

| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | Aliphatic C-H stretches from the ethyl and butyrate groups. |

The most informative feature in the IR spectrum is the strong absorption of the carbonyl groups.[4] While the ester carbonyl should be consistent, the ketone carbonyl's position can provide supporting evidence for the substitution pattern.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Impact (EI) is a common ionization method that provides detailed fragmentation patterns.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions at different m/z values.

Comparative Analysis: Fragmentation Patterns

The molecular ion peak (M⁺) for both isomers will be at the same m/z value, corresponding to the molecular weight of C₁₀H₁₂O₃S. However, the fragmentation patterns, particularly the relative abundances of key fragment ions, will differ.

The major fragmentation pathways for ketones involve cleavage of the C-C bonds adjacent to the carbonyl group.[5]

Caption: A plausible fragmentation pathway for Ethyl 4-oxo-4-(thienyl)butyrate under EI-MS.

The most significant difference will be in the relative abundance of the thienoyl cation (m/z 111) and the subsequent loss of CO to form the thienyl cation (m/z 83). The stability of these cations is influenced by the substitution pattern on the thiophene ring, leading to different relative intensities in the mass spectra of the two isomers.

Conclusion: A Self-Validating System

The structural validation of Ethyl 4-oxo-4-(3-thienyl)butyrate is a clear example of how a suite of spectroscopic techniques provides a self-validating system.

-